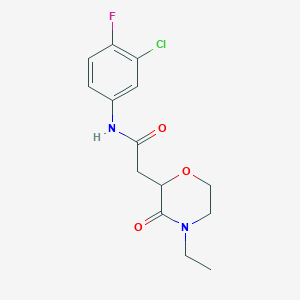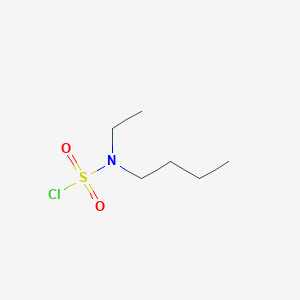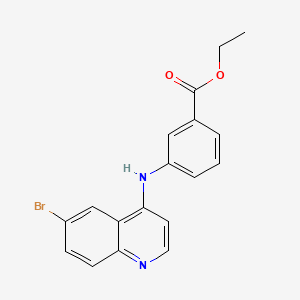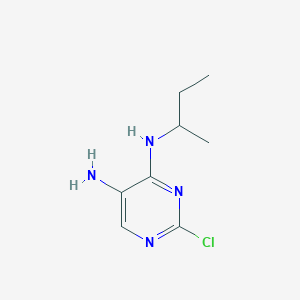![molecular formula C20H17BrFNO2 B12122616 2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)
2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide is a complex organic compound that features a bromine atom, a fluoromethyl group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide typically involves multiple steps. One common method includes the bromination of benzamide followed by the introduction of the fluoromethyl group and the furan-2-ylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.
Aplicaciones Científicas De Investigación
2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential effects on biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-N-methylbenzamide
- 2-bromo-N-(furan-2-ylmethyl)benzamide
- 4-bromo-N-(furan-2-ylmethyl)benzamide
Propiedades
Fórmula molecular |
C20H17BrFNO2 |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
2-bromo-N-[[4-(fluoromethyl)phenyl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H17BrFNO2/c21-19-6-2-1-5-18(19)20(24)23(14-17-4-3-11-25-17)13-16-9-7-15(12-22)8-10-16/h1-11H,12-14H2 |
Clave InChI |
ATVITCHWSPZEDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=C(C=C2)CF)CC3=CC=CO3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12122535.png)



![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)


![4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)





